Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone
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Overview
Description
Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique structure of this compound makes it a subject of interest for researchers aiming to develop new biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions that facilitate the formation of the spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. Methods such as continuous flow synthesis and the use of automated reactors can be employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A related compound with similar structural features.
Pyrrolidin-2-one: Another compound with a pyrrolidine ring, used in various chemical applications.
Uniqueness
Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-4-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12(15-5-1-2-6-15)11-9-14-10-13(11)3-7-17-8-4-13/h11,14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZPLGIXZYQDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CNCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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